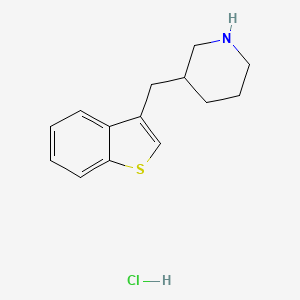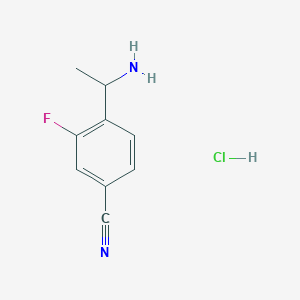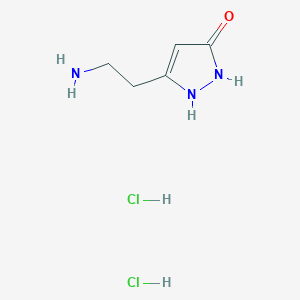
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Descripción general
Descripción
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. This compound is characterized by its pyrazolone core, which is a versatile scaffold in drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-pyrazol-3-one, which can be obtained through the cyclization of appropriate hydrazine derivatives with diketones.
Aminoethylation: The 2,3-dihydro-1H-pyrazol-3-one is then subjected to aminoethylation using ethylenediamine under controlled conditions. This step introduces the 2-aminoethyl group to the pyrazolone core.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like crystallization, filtration, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring or the aminoethyl side chain.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized pyrazolone derivatives.
Reduction Products: Reduced forms of the pyrazolone ring or side chain.
Substitution Products: Various substituted pyrazolone derivatives.
Aplicaciones Científicas De Investigación
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.
Biochemical Research: Employed in the study of enzyme inhibitors and receptor ligands.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-pyrazol-3-one: The parent compound without the aminoethyl group.
5-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride: A structurally similar compound with a pyridinone core.
5-(2-aminoethyl)pyridin-3-ol dihydrochloride: Another related compound with a pyridin-3-ol core.
Uniqueness
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific pyrazolone core and the presence of the 2-aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the design of novel therapeutic agents and biochemical probes.
Propiedades
IUPAC Name |
5-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-5(9)8-7-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEYPYJUSOPBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


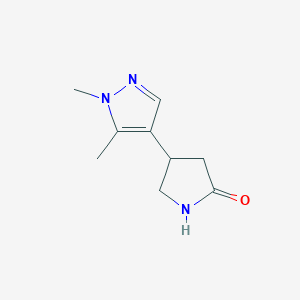
![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)
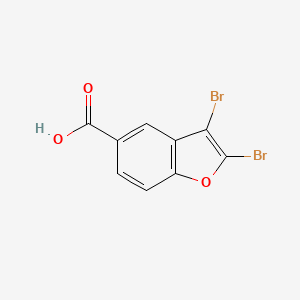
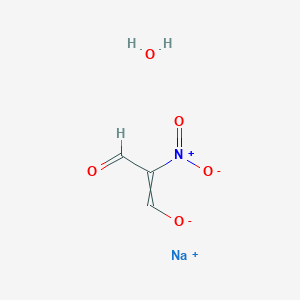
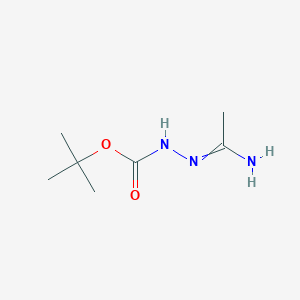
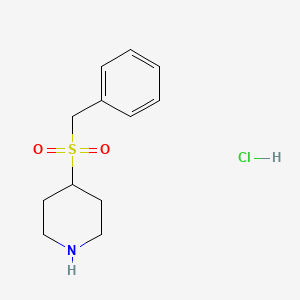
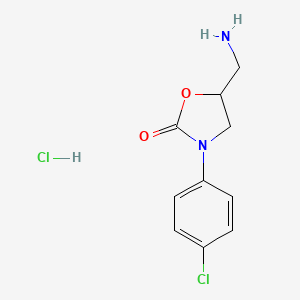
![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)
![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
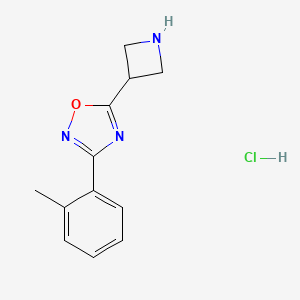
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)

